molecular formula C18H14F4N2O2S B139521 N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide CAS No. 90356-78-8

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide

Cat. No. B139521
CAS RN: 90356-78-8
M. Wt: 398.4 g/mol
InChI Key: GCGWWKKSGPETMI-UHFFFAOYSA-N
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Description

“N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide” is an organic compound used for research related to life sciences . It is a solid compound that appears as colorless to pale yellow crystals .


Synthesis Analysis

The synthesis of this compound involves several novel intermediates . The process for its synthesis has been disclosed in a patent, which describes the formation of racemic or optically pure N-[4-cyano-3-trifluoro-methyl-phenyl]-3[4-fluorophenyl-sulfonyl]-2-hydroxy-2-methylpropionamide .


Molecular Structure Analysis

The molecular formula of this compound is C18H14F4N2O2S . The InChI code is 1S/C18H14F4N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) .


Physical And Chemical Properties Analysis

This compound is a solid and appears as colorless to pale yellow crystals . It is soluble in many organic solvents . The molecular weight of the compound is 398.38 .

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide, commonly known as Bicalutamide, has been extensively studied using quantum mechanical and spectroscopic methods. These studies involve the characterization of the compound using various spectral analyses, such as FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR. The electronic properties of the compound have been evaluated, and its molecular geometry and vibrational wave numbers were calculated using density functional theory (DFT). Molecular docking studies have also been conducted to understand its biological activity, particularly in relation to prostate cancer proteins (Chandralekha, Rajagopal, Muthu, & FathimaRizwana, 2019).

Chromatographic Methods for Enantioseparation

Research has been conducted to develop high-performance liquid chromatographic methods for the enantioseparation of Bicalutamide and its analogs. These methods involved the use of various types of columns and aimed to achieve the best resolution by optimizing mobile-phase compositions. The sequence of elution of the enantiomers was determined in all cases (Török, Bor, Orosz, Lukács, Armstrong, & Péter, 2005).

Synthesis and Structure-Activity Relationships

There have been studies on the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. These studies have led to the discovery of novel, potent antiandrogens, which are peripherally selective. One derivative, ICI 176334, has been developed for the treatment of androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).

Resolution and Absolute Configuration Determination

Research has also focused on the resolution of the nonsteroidal antiandrogen ICI 176334, a derivative of Bicalutamide. The study involved the chromatographic separation of diastereomeric esters and established that the more potent enantiomer has the R absolute configuration (Tucker & Chesterson, 1988).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, and the precautionary statements are P280 and P305+P351+P338 .

properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGWWKKSGPETMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020577
Record name Bicalutamide sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide

CAS RN

90356-78-8
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90356-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicalutamide sulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicalutamide sulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BICALUTAMIDE SULFIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/135IE10O4Y
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Synthesis routes and methods

Procedure details

Under nitrogen, to a solution of 25.6 g (0.20 mol) of 4-fluorthiophenol in 500 ml of isopropanol 8.4 g (0.20 mol) of sodium hydroxide in 400 ml of water was added. The mixture was stirred at 25° C. for 2 h, then 58.6 g (16 mmol) of N-[4-cyano-3-trifluoromethyl-phenyl]-2-hydroxy-3-(methanesulfonyloxy)-2-methyl-propionamide in 500 ml of isopropanol was added. Then the mixture was stirred at 25° C. for 5 h, then the pH was adjusted to neutral with concentrated hydrochloric acid and treated with charcoal at reflux temperature. Most of the isopropanol was evaporated in vacuum and 250 ml of 2% aqueous sodium hydroxide solution was added to the residue under vigorous stirring, then the crystalline mixture was left for 1 h, then filtered and washed with water. The dried crystals were recrystallized from a 1:4 mixture of ethyl acetate/petroleum ether, which has a boiling range of 40–70° C.
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N-[4-cyano-3-trifluoromethyl-phenyl]-2-hydroxy-3-(methanesulfonyloxy)-2-methyl-propionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GY Kim, CW Song, YS Yang, NR Lee, HS Yoo, SH Son… - Molecules, 2021 - mdpi.com
A series of PROTACs (PROteolysis-TArgeting Chimeras) consisting of bicalutamide analogs and thalidomides were designed, synthesized, and biologically evaluated as novel …
Number of citations: 25 www.mdpi.com
KD James, NN Ekwuribe - Tetrahedron, 2002 - Elsevier
The racemic antiandrogen bicalutamide is the leading antiandrogen used for the treatment of prostate cancer. The (R)-isomer possesses virtually all of the activity, but both isomers are …
Number of citations: 32 www.sciencedirect.com

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